

# Standard Operating Procedure: Proper Disposal of Waste from Clinical Trial CA224

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CA224    |           |
| Cat. No.:            | B1668191 | Get Quote |

This document provides essential safety and logistical information for the proper disposal of waste generated from clinical trial **CA224**, which involves the investigational anti-LAG-3 monoclonal antibody (BMS-986016) and nivolumab. The procedures outlined below are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with regulatory standards for biohazardous and chemical waste disposal.

## **Immediate Safety and Handling Precautions**

All waste generated from this clinical trial should be considered potentially biohazardous. Personnel handling waste must wear appropriate Personal Protective Equipment (PPE), including:

- Nitrile gloves (double-gloving recommended)
- Safety goggles or a face shield
- A lab coat or gown

Work should be conducted in a designated area, and any spills must be immediately decontaminated with an appropriate disinfectant, such as a 10% bleach solution.

## **Waste Segregation and Disposal Workflow**



Proper segregation of waste at the point of generation is critical. The following diagram illustrates the decision-making process for waste disposal.





Click to download full resolution via product page

Caption: Waste Segregation and Disposal Workflow for CA224.

# **Experimental Protocols for Waste Handling**

## 3.1. Liquid Waste Decontamination

Liquid waste, such as residual cell culture media or drug formulations, must be chemically decontaminated before disposal.

- Collect all liquid waste in a clearly labeled, leak-proof container.
- Add a freshly prepared bleach solution to the liquid waste to achieve a final concentration of 10%.[1][2]
- Mix thoroughly and allow a contact time of at least 30 minutes to ensure complete inactivation.[1][2]
- After decontamination, the neutralized liquid can be disposed of down the sanitary sewer, followed by a copious amount of water, provided no other hazardous chemicals are present. [1]

#### 3.2. Solid Waste Decontamination

Solid waste includes items such as contaminated gloves, plasticware, and vials.

- Collect all non-sharp solid waste in a biohazard bag.
- Place the biohazard bag inside a rigid, puncture-resistant container with a lid.
- When the container is three-quarters full, loosely tie the bag to allow for steam penetration and autoclave the contents.
- After autoclaving, the decontaminated waste can be disposed of as regular solid waste, unless institutional policy requires it to be handled by a medical waste vendor.

### 3.3. Sharps Disposal



Check Availability & Pricing

Sharps include needles, syringes, and any other items that can puncture the skin.

- Immediately place all sharps into a designated, puncture-resistant sharps container.
- Do not recap, bend, or break needles.
- When the sharps container is three-quarters full, seal it securely.
- The sealed sharps container must be collected and disposed of by a licensed medical waste vendor.[3]

## **Quantitative Data for Decontamination**

The following table summarizes the recommended quantitative parameters for chemical decontamination. Note that these are general guidelines, and specific institutional protocols should always be followed.

| Parameter           | Recommendation                                         |
|---------------------|--------------------------------------------------------|
| Disinfectant        | Sodium hypochlorite (household bleach)                 |
| Final Concentration | 10% (v/v) of a 5.25-6.15% sodium hypochlorite solution |
| Contact Time        | Minimum of 30 minutes                                  |

Disclaimer: No specific inactivation data for BMS-986016 or nivolumab was found in the public domain. The use of a broad-spectrum disinfectant like bleach is a standard and recommended practice for biohazardous waste.

# **Signaling Pathway (Illustrative)**

While the disposal procedure itself does not involve a biological signaling pathway, for illustrative purposes, the mechanism of action of the drugs in trial **CA224** involves the PD-1 and LAG-3 immune checkpoint pathways. The following diagram illustrates this general concept.





Click to download full resolution via product page

Caption: Immune Checkpoint Inhibition by Nivolumab and Relatlimab.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 2. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]







 To cite this document: BenchChem. [Standard Operating Procedure: Proper Disposal of Waste from Clinical Trial CA224]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668191#ca224-proper-disposal-procedures]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com